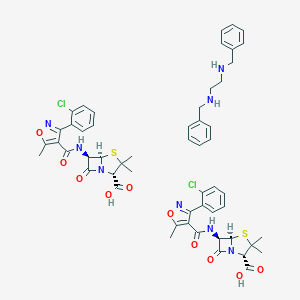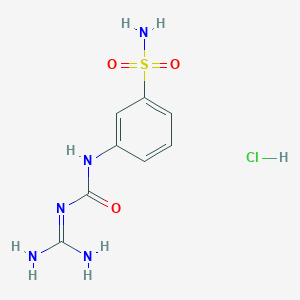
Methyl 4-(chlorocarbonyl)benzoate
Overview
Description
Methyl 4-(chlorocarbonyl)benzoate, also known as 4-(Chlorocarbonyl)benzoic Acid Methyl Ester, is a building block that can be used for the synthesis of various pharmaceutical compounds . It can be used for the preparation of benzophenone residues and also for the synthesis of novel bulky hydrophobic retinoids .
Synthesis Analysis
Methyl 4-chlorobenzoate undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Molecular Structure Analysis
The molecular formula of Methyl 4-(chlorocarbonyl)benzoate is C9H7ClO3 . Its molecular weight is 198.60 g/mol . The InChI string is InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 and the canonical SMILES string is COC(=O)C1=CC=C(C=C1)C(=O)Cl .Chemical Reactions Analysis
Methyl 4-chlorobenzoate undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Physical And Chemical Properties Analysis
Methyl 4-(chlorocarbonyl)benzoate has a molecular weight of 198.60 g/mol . Its molecular formula is C9H7ClO3 . The InChI string is InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 and the canonical SMILES string is COC(=O)C1=CC=C(C=C1)C(=O)Cl .Scientific Research Applications
Comprehensive Analysis of Methyl 4-(chlorocarbonyl)benzoate Applications
Methyl 4-(chlorocarbonyl)benzoate, also known as Methyl 4-chlorocarbonylbenzoate, is a versatile chemical compound with the molecular formula
C9H7ClO3 C_9H_7ClO_3 C9H7ClO3
and a molecular weight of 198.60 g/mol . Its applications in scientific research are diverse, and here we will explore six unique applications, each detailed in its own section.Synthesis of Pharmaceutical Compounds: Methyl 4-(chlorocarbonyl)benzoate serves as a building block in the synthesis of various pharmaceutical compounds. Its reactivity with different nucleophiles allows for the creation of a wide range of medicinal molecules, particularly those with benzophenone structures .
Preparation of Benzophenone Residues: This compound is instrumental in preparing benzophenone residues, which are crucial intermediates in synthesizing numerous organic molecules. Benzophenones are known for their UV-absorption properties and are used in sunscreen agents and other skincare products .
Development of Hydrophobic Retinoids: Researchers utilize Methyl 4-(chlorocarbonyl)benzoate for synthesizing novel bulky hydrophobic retinoids. These retinoids have applications in dermatology, particularly in treating skin conditions like acne and psoriasis .
Material Science Research: In material science, this compound can be used to modify the surface properties of materials, imparting hydrophobic characteristics that are valuable in creating water-resistant coatings and films .
Organic Synthesis Research: Methyl 4-(chlorocarbonyl)benzoate is used in organic synthesis research to introduce chlorocarbonyl functional groups into organic molecules. This functionality is essential for subsequent chemical reactions, such as nucleophilic substitution or conjugate addition .
Catalyst and Reagent Development: The compound’s unique structure makes it suitable for developing catalysts and reagents used in organic chemistry to accelerate reactions or improve selectivity and yield of desired products .
Safety and Hazards
Methyl 4-(chlorocarbonyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Future Directions
Methyl 4-(chlorocarbonyl)benzoate can be used for the synthesis of various pharmaceutical compounds . It can be used for the preparation of benzophenone residues and also for the synthesis of novel bulky hydrophobic retinoids . This suggests potential future directions in the development of new pharmaceutical compounds.
Mechanism of Action
Target of Action
Methyl 4-(chlorocarbonyl)benzoate, also known as Methyl 4-chlorocarbonylbenzoate, is primarily used as a building block in the synthesis of various pharmaceutical compounds . It has been identified to target the respiratory system .
Mode of Action
This compound interacts with its targets to facilitate the synthesis of various pharmaceutical compounds . It is particularly used for the preparation of benzophenone residues and the synthesis of novel bulky hydrophobic retinoids .
Biochemical Pathways
It is known to be involved in the synthesis of various pharmaceutical compounds, suggesting its role in diverse biochemical pathways .
Result of Action
The result of Methyl 4-(chlorocarbonyl)benzoate’s action is the synthesis of various pharmaceutical compounds, including benzophenone residues and novel bulky hydrophobic retinoids . These compounds may have diverse molecular and cellular effects depending on their specific structures and targets.
Action Environment
The action, efficacy, and stability of Methyl 4-(chlorocarbonyl)benzoate can be influenced by various environmental factors. For instance, it is known to hydrolyze in water . Additionally, it is classified as a Dangerous Good for transport, suggesting that its handling and storage conditions can significantly impact its stability and efficacy .
properties
IUPAC Name |
methyl 4-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXHXPNTZBZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224137 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorocarbonyl)benzoate | |
CAS RN |
7377-26-6 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 4-chlorocarbonylbenzoate in the synthesis of Tamibarotene and Bexarotene?
A: Methyl 4-chlorocarbonylbenzoate acts as a key building block in the synthesis of both Tamibarotene [] and Bexarotene []. It introduces the characteristic aromatic ring and ester group present in the final retinoid structures. This is achieved through a Friedel-Crafts acylation reaction with a suitable naphthalene derivative, forming an intermediate that can be further modified to yield the target retinoid.
Q2: Can you elaborate on the specific reactions involving Methyl 4-chlorocarbonylbenzoate in these syntheses?
A2:
- In the synthesis of Tamibarotene []: Methyl 4-chlorocarbonylbenzoate reacts with 1,2,3,4-tetrahydro-6-amino-1,1,4,4-tetramethylnaphthalene in a Friedel-Crafts acylation, forming an amide intermediate. Subsequent hydrolysis of this amide yields Tamibarotene.
- In the synthesis of Bexarotene []: Methyl 4-chlorocarbonylbenzoate undergoes Friedel-Crafts acylation with 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenol. The resulting product, methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)carbonyl]benzoate, is then subjected to a Wittig reaction and hydrolysis to finally yield Bexarotene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



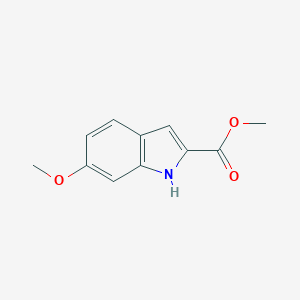

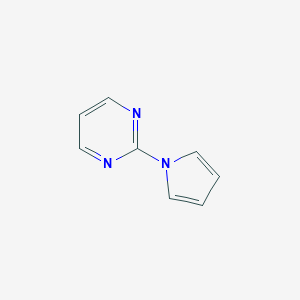

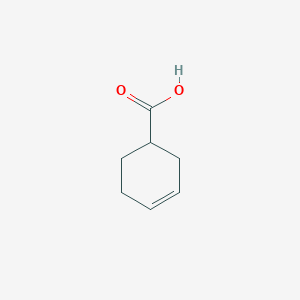


![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)


![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
